molecular formula C24H24N2O3 B2561237 N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034278-52-7

N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2561237
CAS No.: 2034278-52-7
M. Wt: 388.467
InChI Key: QVXJSVSSWQIWEF-UHFFFAOYSA-N
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Description

The compound “N-([1,1’-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” is a complex organic molecule. It contains a biphenyl group, a nicotinamide group, and a tetrahydropyran group. The tetrahydropyran group is a six-membered ring containing one oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the tetrahydropyran ring, and the attachment of these groups to the nicotinamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would provide a rigid, planar structure, while the tetrahydropyran ring would introduce some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the different functional groups. For example, the nicotinamide group could potentially participate in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar nicotinamide group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of interest in chemical synthesis and has been explored for its various derivatives' preparation. The synthesis of related nicotinamide derivatives demonstrates a keen interest in exploring the chemical space around nicotinamide for potential biological activity. For instance, the synthesis of p-aminobenzoic acid diamides based on similar structural motifs highlights the versatility and chemical interest in this scaffold for further application in medicinal chemistry and drug discovery (Agekyan & Mkryan, 2015).

Antineoplastic Activities

Research into nicotinamide derivatives, including structures similar to this compound, has shown potential antineoplastic activities. These compounds have been evaluated for their effects against various cancer models, demonstrating moderate activity and suggesting their utility in cancer research as potential therapeutic agents (Ross, 1967).

Corrosion Inhibition

Nicotinamide derivatives have also found applications in materials science, particularly in corrosion inhibition. Studies on related compounds show that nicotinamide derivatives can effectively inhibit corrosion in metals, showcasing the broad utility of these compounds beyond biomedical applications (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Antifungal and Herbicidal Activities

The modification of nicotinamide derivatives has led to compounds with significant antifungal activity against a variety of pathogens. This suggests a potential role in agricultural sciences, where such compounds could serve as lead structures for the development of new fungicides or herbicides. Similarly, the discovery of novel N-(arylmethoxy)-2-chloronicotinamides with excellent herbicidal activity underlines the agricultural application of these compounds (Yu et al., 2021).

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-(2-phenylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-24(26-22-9-5-4-8-21(22)19-6-2-1-3-7-19)20-10-11-23(25-16-20)29-17-18-12-14-28-15-13-18/h1-11,16,18H,12-15,17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXJSVSSWQIWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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